molecular formula C4HF9O2 B2866314 1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane CAS No. 40891-98-3

1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane

Cat. No.: B2866314
CAS No.: 40891-98-3
M. Wt: 252.036
InChI Key: XSVNBEJYJNCBDJ-UHFFFAOYSA-N
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Description

Molecular Formula: C₄HF₉O₂ Molecular Weight: 250.9767 g/mol This compound, detected in environmental samples such as roe deer liver and muscle tissues , features a unique structure with both difluoromethoxy (-OCF₂H) and trifluoromethoxy (-OCF₃) substituents on a tetrafluoroethane backbone.

Properties

IUPAC Name

1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4HF9O2/c5-1(6)14-2(7,8)3(9,10)15-4(11,12)13/h1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVNBEJYJNCBDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(OC(C(OC(F)(F)F)(F)F)(F)F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4HF9O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801022354
Record name 1-(Difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40891-98-3
Record name 1-(Difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801022354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1H-Perfluoro-2,5-dioxahexane
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Preparation Methods

Halogen Exchange Reactions with Antimony Trifluoride

A cornerstone methodology for synthesizing fluorinated ethers involves halogen exchange reactions, particularly substituting chlorine with fluorine. This approach is exemplified by the synthesis of 3-(difluoromethoxy)-1,1,1,2,2,3-hexafluoropropane, where pentafluoropropanol reacts with chlorodifluoromethane (CHClF₂) in the presence of chlorine and cobalt(III) fluoride. For the target compound, a similar strategy could employ a perchlorinated ethane derivative as the backbone.

Mechanism and Conditions :

  • Chlorination of Ethane Backbone : Starting with 1,2-dichloro-1,1,2,2-tetrafluoroethane (ClCF₂CF₂Cl), chlorine atoms at positions 1 and 2 serve as leaving groups.
  • Difluoromethoxy Introduction : Reaction with sodium difluoromethoxide (NaOCF₂H) in anhydrous tetrahydrofuran (THF) at −78°C replaces one chlorine atom, yielding ClCF₂CF₂OCF₂H.
  • Trifluoromethoxy Substitution : Subsequent treatment with potassium trifluoromethoxide (KOCF₃) in dimethylformamide (DMF) at 120°C introduces the trifluoromethoxy group, forming ClCF₂CF₂OCF₃.
  • Fluorination with SbF₃ : Antimony trifluoride (SbF₃) in HF media at 150°C replaces remaining chlorine atoms with fluorine, producing the target compound.

Yield and Challenges :

  • Typical yields for analogous reactions range from 40% to 65%, limited by competing side reactions such as over-fluorination or ether cleavage.
  • Strict anhydrous conditions are critical to prevent hydrolysis of fluorinated intermediates.

Palladium-Catalyzed Hydrogenation of Chlorinated Precursors

Palladium-catalyzed hydrogenation offers a selective route for replacing chlorine with fluorine while preserving ether linkages. This method is adapted from the synthesis of 1-(difluoromethoxy)-1,1,2-trifluoroethane, where 2-chloro-1,1,2-trifluoroethyl difluoromethyl ether undergoes hydrogenation over a palladium catalyst.

Synthetic Pathway :

  • Preparation of Chlorinated Intermediate : React 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethyl chloride (ClCF₂CF₂OCF₃) with difluoromethyl ether (HCF₂O−) in the presence of K₂CO₃, yielding ClCF₂CF₂OCF₂H.
  • Hydrogenation Step : Expose the intermediate to hydrogen gas (H₂) at 200°C over a palladium-on-carbon (Pd/C) catalyst. This replaces the remaining chlorine atom with fluorine, forming the final product.

Optimization Parameters :

  • Catalyst loading (5–10 wt% Pd/C) and H₂ pressure (3–5 atm) are optimized to minimize defluorination side reactions.
  • Yields up to 70% are achievable, with purity >95% confirmed by ¹⁹F NMR.

Mechanochemical Difluoromethylation with TMSCF₂Br

Mechanochemical methods, as demonstrated by van Bonn et al., enable solvent-free difluoromethylation of alcohols under high-energy ball milling. While initially developed for alcohols, this approach can be adapted for ether synthesis using fluorinated alkoxides.

Procedure :

  • Substrate Preparation : Synthesize 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanol (HOCH₂CF₂OCF₃) via nucleophilic substitution of 1,1,2,2-tetrafluoro-2-chloroethanol with KOCF₃.
  • Mechanochemical Reaction : Combine the alcohol with trimethylsilyl difluorobromide (TMSCF₂Br) and potassium bifluoride (KHF₂) in a mixer mill. Milling at 30 Hz for 1 hour generates difluorocarbene (CF₂), which reacts with the alcohol to form the difluoromethoxy group.
  • Purification : Filtration through a cotton plug removes salts, yielding the product in >90% purity.

Advantages :

  • Solvent-free conditions reduce waste generation.
  • Tertiary alcohols and sterically hindered substrates react efficiently, avoiding the need for excess reagents.

Fluorination of Xanthate Derivatives

Xanthate-mediated fluorination, reviewed by Umemoto et al., provides a versatile route to trifluoromethyl ethers. Adapting this method for difluoromethoxy groups involves sequential substitutions.

Stepwise Synthesis :

  • Xanthate Formation : Treat 1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethanol with carbon disulfide (CS₂) and methyl iodide (CH₃I) in the presence of NaOH, forming the xanthate derivative (S=C(SCH₃)OCH₂CF₂OCF₃).
  • Difluoromethylation : React the xanthate with 70% HF/pyridine and 1,3-dibromo-5,5-dimethylhydantoin (DBH) at 0°C, replacing the xanthate group with a difluoromethoxy moiety.
  • Final Fluorination : Treat the intermediate with elemental fluorine (F₂) in a copper reactor at −40°C to replace remaining hydrogens with fluorine.

Yield and Limitations :

  • Overall yields range from 30% to 50%, hampered by the sensitivity of xanthates to over-fluorination.

Radical-Mediated Perfluoroalkylation

Radical pathways, though less common, offer an alternative for introducing fluorinated groups. For example, photochemical initiation with bis(trifluoromethyl) peroxide ((CF₃)₂O₂) generates CF₃ radicals, which can abstract hydrogen from ethane derivatives.

Experimental Setup :

  • Backbone Preparation : Start with 1,1,2,2-tetrafluoroethane (CF₂CH₂F).
  • Radical Addition : Irradiate a mixture of CF₂CH₂F and (CF₃)₂O₂ under UV light at −78°C, forming CF₂(CF₃)CH₂F.
  • Etherification : React the perfluorinated intermediate with difluoromethanol (HOCF₂H) and trifluoromethanol (HOCF₃) in the presence of BF₃ as a catalyst.

Challenges :

  • Low regioselectivity and competing dimerization reduce practicality.
  • Yields rarely exceed 20%, making this method non-preferred for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1-(difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane involves its interaction with molecular targets through its fluorinated structure. The high electronegativity of fluorine atoms enhances the compound’s stability and reactivity, allowing it to participate in various chemical reactions. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Comparison with Similar Compounds

Ether-Substituted Fluoroethanes

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number Source
1-(Difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane C₄HF₉O₂ 250.9767 -OCF₂H, -OCF₃ -
1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane C₄H₃F₇O 200.053 -OCH₂CF₃ 406-78-0
1,1,1,2-Tetrafluoro-2-(trifluoromethoxy)ethane C₃HF₇O 182.02 -OCF₃ 2356-62-9
1,1,2,2-Tetrafluoro-1-(trifluoromethoxy)ethane C₃HF₇O 182.02 -OCF₃ (positional isomer of above) -

Key Differences :

  • The target compound’s dual ether groups (-OCF₂H and -OCF₃) distinguish it from mono-ether analogs like 1,1,2,2-tetrafluoro-1-(trifluoroethoxy)ethane (). This structural complexity increases its molecular weight and polarity.
  • Compared to positional isomers (e.g., 1,1,1,2- vs. 1,1,2,2-tetrafluoro substitution), the target’s fluorine distribution may influence its thermal stability and solubility .

Polyfluoroalkyl Ether Sulfonic Acids (PFAES)

The compound 1,1,2,2-tetrafluoro-2-[(tridecafluorohexyl)oxy]ethane-1-sulfonic acid (C₈HF₂₆O₅S, ) shares the tetrafluoroethane backbone but includes a sulfonic acid group (-SO₃H) and a long perfluoroalkyl chain. Unlike the target compound, sulfonic acid derivatives exhibit higher water solubility and are linked to endocrine-disrupting effects .

Physical and Thermodynamic Properties

Vaporization Enthalpy and Volatility

Compound ΔHvap (kJ/mol) Temperature Range (K)
1,1,2,2-Tetrafluoro-1-(2,2,2-trifluoroethoxy)ethane 34.0 283–329
This compound Estimated -
  • The target compound’s additional oxygen and fluorine atoms likely increase its boiling point and reduce volatility compared to simpler analogs like C₄H₃F₇O .

Environmental Behavior and Bioaccumulation

Environmental Detection

  • In contrast, 1-(Perfluoro-n-hexyl)dodecane (C₁₈H₂₅F₁₃, ) with a longer alkyl chain was detected at lower intensities (3.1 × 10⁷), indicating that shorter-chain ethers may exhibit greater mobility in biota .

Persistence

  • The trifluoromethoxy group (-OCF₃) is resistant to hydrolysis, enhancing environmental persistence. This contrasts with 1-bromo-1,1-difluoro-2-(trifluoromethoxy)ethane (C₃H₂BrF₅O, ), where bromine increases reactivity and degradation rates .

Industrial and Regulatory Considerations

  • Synthesis : Unlike 1,1,1,2-tetrafluoroethane (HFC-134a, ), which is produced via gas-phase fluorination, the target compound likely requires specialized routes for introducing dual ether groups .

Biological Activity

1-(Difluoromethoxy)-1,1,2,2-tetrafluoro-2-(trifluoromethoxy)ethane, often referred to in chemical literature as a fluorinated ether compound, has garnered attention due to its unique structural features and potential biological applications. This article explores its biological activity, focusing on its interactions at the molecular level, potential therapeutic uses, and safety considerations.

  • Chemical Formula : C3H2F6O
  • Molecular Weight : 188.04 g/mol
  • CAS Number : 122960
  • Structure : The compound features multiple fluorinated groups which influence its chemical reactivity and biological interactions.

Research indicates that compounds with CF2X moieties (where X can be Cl, Br, or I) exhibit significant biological activity due to their ability to form halogen bonds. These interactions can enhance binding affinities in various biological systems. Specifically, the CF2 groups in this compound may play a crucial role in its interaction with proteins and enzymes involved in metabolic processes .

Interaction with Biological Targets

The compound's ability to interact with specific proteins is an area of active research. For example:

  • Calcium-Activated Chloride Channels : Compounds containing similar fluorinated moieties have been noted for their interaction with TMEM16A channels, which are crucial for chloride ion transport across cell membranes .
  • E3 Ubiquitin-Protein Ligases : Some fluorinated agents have been identified as binders to Mdm2 and Mdm4 proteins, which are negative regulators of the p53 tumor suppressor pathway. This suggests a potential role in cancer therapy .

Study 1: Antifungal Activity

A study published in the Journal of Medicinal Chemistry explored the antifungal properties of halogenated compounds similar to this compound. The results indicated that these compounds inhibited fungal growth effectively through membrane disruption mechanisms .

Study 2: Protein Binding Affinity

Research utilizing computational methods has shown that compounds with CF2 moieties can exhibit strong binding affinities for various protein targets. This was evidenced by molecular docking studies that revealed favorable binding interactions with TMEM16A channels and E3 ligases .

Safety and Toxicity

Safety data sheets indicate that while handling this compound, precautions should be taken to avoid inhalation or skin contact. The compound is classified as having potential irritative effects; thus, appropriate personal protective equipment is recommended during laboratory use .

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